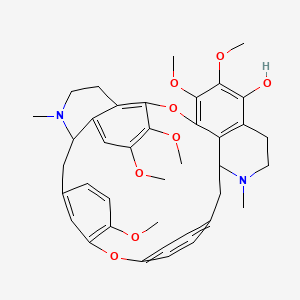![molecular formula C7H20N4 B14455727 N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine is a complex organic compound with the molecular formula C12H33N7. It is a polyamine, which means it contains multiple amine groups. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine involves large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under high pressure and temperature to achieve a high conversion rate. The product is then purified using various techniques such as distillation and crystallization to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield amine oxides, while substitution reactions may result in the formation of alkylated amines.
Applications De Recherche Scientifique
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used as an additive in lubricants and as a curing agent in the production of epoxy resins.
Mécanisme D'action
The mechanism of action of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit or activate specific enzymes. Additionally, its multiple amine groups allow it to interact with various biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler polyamine with two amine groups.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Triethylenetetramine: Contains four amine groups and is used as a chelating agent.
Uniqueness
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine is unique due to its specific arrangement of amine groups, which allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts. This makes it particularly valuable in applications requiring high reactivity and stability.
Propriétés
Formule moléculaire |
C7H20N4 |
|---|---|
Poids moléculaire |
160.26 g/mol |
Nom IUPAC |
N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H20N4/c1-9-4-5-11-7-6-10-3-2-8/h9-11H,2-8H2,1H3 |
Clé InChI |
VELRFBWXSQBZEM-UHFFFAOYSA-N |
SMILES canonique |
CNCCNCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


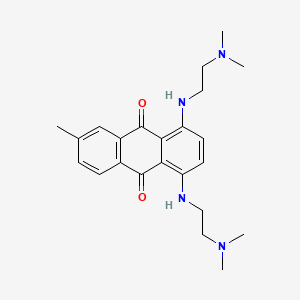
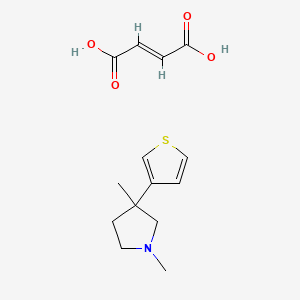
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
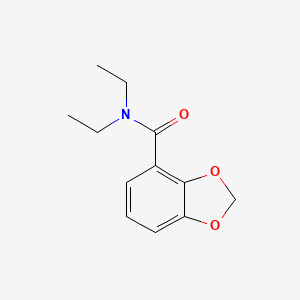
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
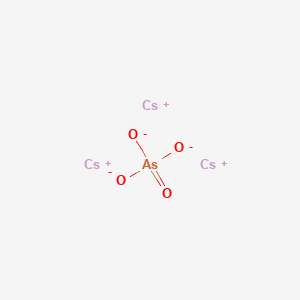
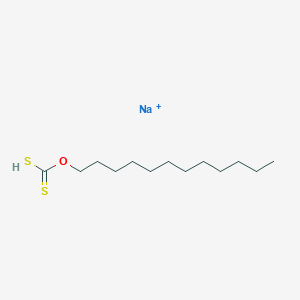
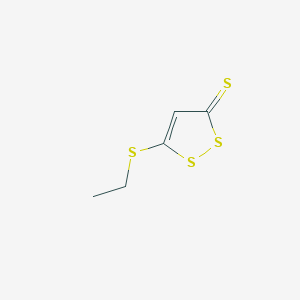
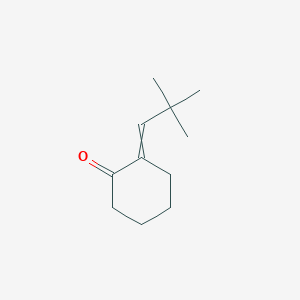
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
